2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95%

Overview

Description

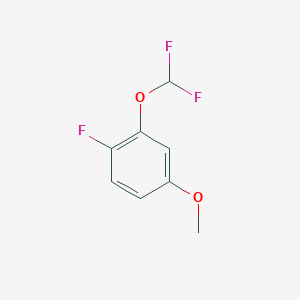

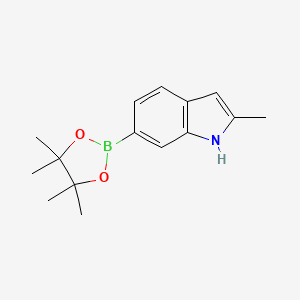

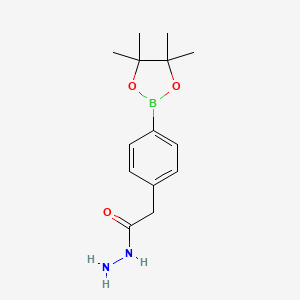

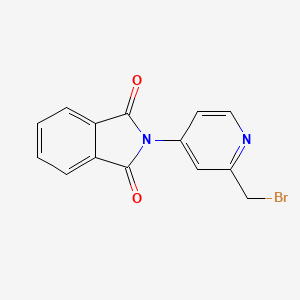

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95% (2M6TMDI-95%) is a synthetic organic compound used in a variety of scientific research applications. It is a boron-containing heterocyclic compound, and is structurally related to indole, a compound found in many natural products. 2M6TMDI-95% has been used in studies of cell metabolism and in the synthesis of other compounds. It has also been used in studies of molecular recognition and in the development of new drugs.

Scientific Research Applications

Synthesis and Structural Characterization

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and related compounds have been synthesized and characterized in several studies to understand their structural and vibrational properties. For instance, Qing-mei Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. Their work involved DFT calculations to compare spectroscopic data and molecular structures, providing insights into the conformational analysis and vibrational properties of these compounds (Qing-mei Wu, Yumei Chen, Dong-Mei Chen, & Zhixu Zhou, 2021).

Fluorescent Probes

Compounds containing the 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole moiety have been explored for their potential as fluorescent probes. Shen You-min (2014) synthesized a novel near-infrared fluorescence probe by reacting 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde with 1,2,3,3-tetramethyl-3H-indolium iodide. The resulting compound exhibited fluorescence properties, making it a candidate for bioimaging and analytical applications (Shen You-min, 2014).

Chemical Reactions and Derivatives

The reactivity of indole derivatives, including those similar to 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, has been studied in various chemical reactions. R. Acheson et al. (1972) investigated the reactions of indoles with dimethyl acetylenedicarboxylate, leading to a range of products and showcasing the chemical versatility of indole compounds. Such studies contribute to the development of new synthetic pathways and the discovery of novel indole-based compounds with potential applications in materials science and pharmaceuticals (R. Acheson, J. Bridson, T. Cecil, & A. Hands, 1972).

Antioxidant and Cytotoxicity Properties

The bioactivity of indole derivatives, including potential antioxidant and cytotoxic effects, is another area of research. T. B. Goh et al. (2015) prepared various 6-methoxytetrahydro-β-carboline derivatives through the Maillard reaction and investigated their in vitro antioxidant and cytotoxicity properties. Such studies are crucial for understanding the biological activities of indole derivatives and their potential therapeutic applications (T. B. Goh, R. Koh, M. Yam, M. E. Azhar, M. Mordi, & S. Mansor, 2015).

properties

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-8-11-6-7-12(9-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZWUCBEARZUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)